Home > Products > Screening Compounds P77307 > 3-Fucosyllactose
3-Fucosyllactose - 41312-47-4

3-Fucosyllactose

Catalog Number: EVT-1471228
CAS Number: 41312-47-4
Molecular Formula: C18H32O15
Molecular Weight: 488.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-fucosyllactose is a trisaccharide that is lactose in which the hydroxy group at position 3 of the glucosyl moiety has undergone formal condensation with the anomeric hydroxy group of fucose (6-deoxy-L-galactose) to give the corresponding glycoside. Found in human milk. It has a role as a human metabolite. It derives from a lactose.
Future Directions
  • Further elucidation of its mechanisms of action: While some mechanisms of action have been identified, a more complete understanding of how 3-FL interacts with the infant gut and immune system is needed. []

  • Expansion of its applications: 3-FL's potential applications extend beyond infant nutrition. Investigating its role in other areas, such as adult health and disease prevention, is warranted. []

  • Optimization of production methods: As the demand for 3-FL for use in infant formula and other applications grows, research efforts are focused on developing more efficient and cost-effective methods for its production. [, , ] This includes improving both enzymatic synthesis and cell factory approaches.

  • Long-term health effects: Longitudinal studies are needed to understand the long-term impact of 3-FL supplementation on infant health and development, including its potential effects on immune function, cognitive development, and disease risk later in life. [, , ]

  • Personalization of HMO interventions: Future research should explore how individual HMO profiles, including 3-FL, can be tailored to meet the specific needs of different infants based on factors such as their genetic background, gut microbiota composition, and health status. [, ]

2′-Fucosyllactose (2′-FL)

    Difucosyllactose (DFL)

    • Compound Description: Difucosyllactose (DFL) is a complex HMO characterized by the presence of two fucose units attached to a lactose core. It exists in several isomeric forms, including difucosyllacto-N-tetrose (DFLNT), with varying linkages and positions of the fucose molecules. [, , , ]
    • Relevance: Like 3-Fucosyllactose, DFL belongs to the fucosylated HMOs group and shares a lactose core structure. The presence of two fucose units in DFL suggests potentially different interactions with gut bacteria compared to 3-FL, which only has one. Studies have shown distinct fermentation patterns and slower growth of certain bifidobacteria strains on DFL compared to 3-FL, indicating distinct mechanisms of utilization. [, , , ]

    6′-Sialyllactose (6′-SL)

    • Compound Description: 6′-Sialyllactose (6′-SL) is a sialylated HMO, structurally similar to 3-FL but with a sialic acid molecule linked to the lactose core instead of fucose. [, , , , , , , , , , , , ]
    • Relevance: While structurally similar to 3-Fucosyllactose with a different side chain, 6′-SL belongs to the sialylated HMO group, unlike the fucosylated 3-FL. This difference in the sugar moiety leads to distinct biological activities, influencing the growth of different bacterial species in the infant gut. [, , , , , , , , , , , , ]

    3′-Sialyllactose (3′-SL)

    • Compound Description: 3′-Sialyllactose (3′-SL) is another prominent sialylated HMO similar to 6′-SL, with the sialic acid attached to a different position on the lactose core. [, , , , , , , , , , , , ]
    • Relevance: 3′-SL, along with 6′-SL, showcases the structural diversity within HMOs and its impact on biological activity. Although both share structural similarities with 3-Fucosyllactose by having a lactose core, the presence of sialic acid instead of fucose distinguishes their functions and interactions with the infant gut microbiota. [, , , , , , , , , , , , ]

    Lacto-N-tetraose (LNT)

    • Compound Description: Lacto-N-tetraose (LNT) is a tetrasaccharide HMO serving as a precursor for more complex HMOs, including those with fucose or sialic acid additions. It is composed of four sugar units: glucose, galactose, N-acetylglucosamine, and galactose. [, , , , , , , , , , , , ]
    • Relevance: LNT is a central building block for many HMOs, including 3-Fucosyllactose. The addition of a fucose moiety to LNT via an α1-3 linkage by specific fucosyltransferases leads to the formation of 3-FL. [, , , , , , , , , , , , ]

    Lacto-N-neotetraose (LNnT)

    • Compound Description: Lacto-N-neotetraose (LNnT) is a tetrasaccharide HMO structurally similar to LNT, differing in the glycosidic linkage of a single galactose unit. It also serves as a precursor for other complex HMOs. [, , , , , , , , , , ]
    • Relevance: LNnT highlights the structural diversity and complexity within the HMO family. Although it shares a similar composition with LNT, the variation in the glycosidic linkage can lead to different functionalities and utilization by specific gut bacteria compared to 3-Fucosyllactose and other fucosylated HMOs. [, , , , , , , , , , ]

    Lacto-N-fucopentaose I (LNFP I)

    • Compound Description: Lacto-N-fucopentaose I (LNFP I) is a pentasaccharide HMO containing fucose, adding another layer of structural complexity to the HMO family. [, , , , ]
    • Relevance: LNFP I showcases the diversity of fucosylated HMOs in human milk, alongside 3-Fucosyllactose. Both LNFP I and 3-FL play significant roles in shaping the infant gut microbiota, although their specific effects on different bacterial species may vary due to their structural differences. [, , , , ]

    Lacto-N-fucopentaose II (LNFP II)

    • Compound Description: Lacto-N-fucopentaose II (LNFP II), like LNFP I, is a pentasaccharide HMO with a fucose unit, but with a different glycosidic linkage compared to LNFP I. [, , , , ]
    • Relevance: The presence of LNFP II further demonstrates the structural diversity of fucosylated HMOs in human milk and their potential impact on gut microbiota composition compared to 3-Fucosyllactose. [, , , , ]

    Lacto-N-fucopentaose III (LNFP III)

    • Compound Description: Lacto-N-fucopentaose III (LNFP III), another fucosylated pentasaccharide HMO, exemplifies the variety in glycosidic linkages even within a single class of HMOs. [, , , ]
    • Relevance: LNFP III, along with LNFP I and LNFP II, highlights the diverse structural variations possible within the fucosylated HMO group. This diversity likely contributes to the selective utilization of these HMOs by different bacteria in the infant gut compared to 3-Fucosyllactose. [, , , ]

    Lactodifucotetraose (LDFT)

    • Compound Description: Lactodifucotetraose (LDFT) is a complex HMO with two fucose units attached to the core structure, similar to DFL but with different glycosidic linkages. [, , ]
    • Relevance: The presence of two fucose units in LDFT, like in DFL, suggests different functionalities and interactions with gut microbiota compared to 3-Fucosyllactose, which has only one fucose unit. The specific arrangement of these fucose units can influence the ability of different bacterial species to utilize LDFT as a growth substrate. [, , ]

    Galacto-oligosaccharides (GOS)

    • Compound Description: Galacto-oligosaccharides (GOS) are prebiotic carbohydrates composed of galactose units. They are commonly added to infant formula due to their bifidogenic effects, promoting the growth of beneficial bacteria like Bifidobacteria and Lactobacilli. [, , , ]
    • Relevance: While not structurally similar to 3-Fucosyllactose, GOS represents a class of prebiotics often studied in the context of infant gut health. Both 3-FL and GOS contribute to the development of a healthy gut microbiota, albeit through different mechanisms and with varying effects on specific bacterial species. [, , , ]
    Source and Classification

    3-Fucosyllactose is naturally occurring in human milk, where it is synthesized through the enzymatic action of fucosyltransferases. It belongs to the class of human milk oligosaccharides, which are complex carbohydrates that serve multiple roles in infant health and development. In terms of chemical classification, 3-fucosyllactose can be categorized under glycosides due to its glycosidic bond formation between sugar molecules.

    Synthesis Analysis

    Methods

    The synthesis of 3-fucosyllactose can be achieved through various methods, including enzymatic synthesis using engineered microorganisms and chemical synthesis techniques. A notable method involves the use of genetically modified strains of Escherichia coli, specifically E. coli BL21(DE3), which have been optimized for higher yields.

    Technical Details

    The production process typically utilizes guanosine diphosphate fucose as a donor substrate and lactose as an acceptor. Key steps in the enzymatic synthesis include:

    • Mutagenesis of Fucosyltransferase: The α-1,3-fucosyltransferase enzyme (FutA) is often mutated to enhance its activity. For instance, a quadruple mutant (mFutA) has been engineered to improve its catalytic efficiency significantly.
    • Optimization of Culture Conditions: The growth conditions for E. coli are optimized by adjusting nutrient concentrations, such as yeast extract, to maximize enzyme expression and substrate utilization.
    • Modification of Lactose Operon: Genetic modifications are made to the lactose operon to enhance the utilization of D-lactose, further increasing the yield of 3-fucosyllactose.

    The gram-scale production achieved through these methods has shown promising results, with concentrations reaching up to 4.6 g/L .

    Molecular Structure Analysis

    Structure

    The molecular structure of 3-fucosyllactose consists of a lactose core (galactose and glucose) linked to a fucose unit at the C-3 position of the galactose moiety. The structural formula can be represented as follows:

    C12H20O11\text{C}_{12}\text{H}_{20}\text{O}_{11}

    Data

    The compound's stereochemistry includes specific configurations at various carbon centers that define its biological activity. The chemical structure can be denoted using specific identifiers such as InChI and SMILES notation for computational modeling and analysis.

    Chemical Reactions Analysis

    Reactions

    3-Fucosyllactose undergoes various chemical reactions typical for oligosaccharides, including hydrolysis under acidic conditions or enzymatic cleavage by specific glycosidases. The primary reaction involved in its synthesis is the transfer of fucose from guanosine diphosphate fucose to lactose facilitated by fucosyltransferases.

    Technical Details

    The enzymatic reaction can be summarized as follows:

    1. GDP-fucose donates a fucose moiety.
    2. The fucose is transferred to the lactose molecule at the C-3 position.
    3. This reaction is catalyzed by engineered fucosyltransferases with enhanced activity due to site-directed mutagenesis.
    Mechanism of Action

    The mechanism by which 3-fucosyllactose exerts its biological effects involves several pathways:

    • Prebiotic Effects: It promotes the growth of beneficial gut bacteria, particularly bifidobacteria, enhancing gut health.
    • Immunomodulatory Functions: By interacting with immune cells, it modulates immune responses and may help in preventing infections.
    • Neurodevelopmental Support: Its presence in human milk suggests a role in supporting brain development during infancy.

    Data from studies indicate that infants receiving breast milk with high concentrations of 3-fucosyllactose exhibit better health outcomes compared to those who do not .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a white to off-white powder.
    • Solubility: Soluble in water; solubility may vary based on concentration and temperature.

    Chemical Properties

    • Molecular Weight: Approximately 364.34 g/mol.
    • Stability: Generally stable under standard storage conditions but sensitive to extreme pH levels and high temperatures.

    Relevant Data or Analyses

    Analytical methods such as high-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) have been validated for accurate quantification of 3-fucosyllactose in biological samples .

    Applications

    Scientific Uses

    3-Fucosyllactose has several applications in scientific research and industry:

    • Infant Nutrition: Used as an additive in infant formulas to mimic the benefits provided by human milk.
    • Probiotic Formulations: Incorporated into probiotic products aimed at enhancing gut health.
    • Research Tool: Utilized in studies investigating gut microbiota interactions and immune system modulation.

    Properties

    CAS Number

    41312-47-4

    Product Name

    3-Fucosyllactose

    IUPAC Name

    (2R,3R,4R,5R)-2,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

    Molecular Formula

    C18H32O15

    Molecular Weight

    488.4 g/mol

    InChI

    InChI=1S/C18H32O15/c1-5-9(24)11(26)13(28)17(30-5)32-15(6(22)2-19)16(7(23)3-20)33-18-14(29)12(27)10(25)8(4-21)31-18/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10-,11+,12-,13-,14+,15+,16+,17-,18-/m0/s1

    InChI Key

    OVYANALZSAYBOJ-XOGIJULASA-N

    SMILES

    CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O

    Synonyms

    Galβ1-4(Fucα1-3)Glc

    Canonical SMILES

    CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

    Isomeric SMILES

    C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.